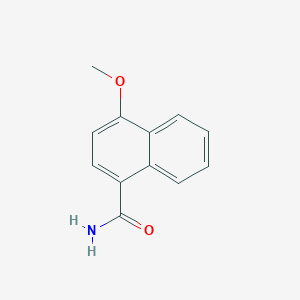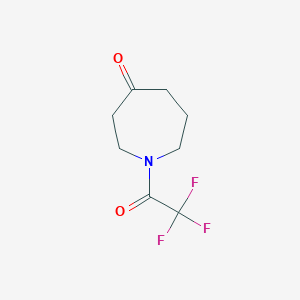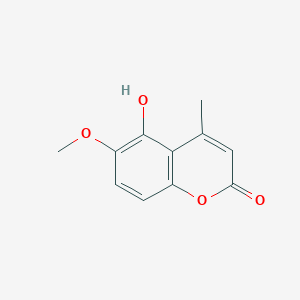
1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure that is partially saturated, with an ethyl group at the first position and a carboxylic acid group at the fifth position. Tetrahydroquinoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Knoevenagel Condensation: The reaction between ethyl cyanoacetate and an aromatic aldehyde in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) forms an intermediate.
Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the sixth position instead of the fifth position.
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the ethyl group and carboxylic acid group but shares the tetrahydroquinoline core structure.
Uniqueness: The presence of the ethyl group and the carboxylic acid group at specific positions on the quinoline ring makes this compound unique, influencing its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-4-6-9-10(12(14)15)5-3-7-11(9)13/h3,5,7H,2,4,6,8H2,1H3,(H,14,15) |
InChI Key |
FDKXBPNANDMUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C(C=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)
![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)


![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)


![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)


![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)



